DL-|A-Hydroxybutyryl coenzyme A lithium salt
CAS No.: 103404-51-9
VCID: VC0009137
Molecular Formula: C25H42LiN7O18P3S
Molecular Weight: 860.6 g/mol
* For research use only. Not for human or veterinary use.
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Description | DL-β-Hydroxybutyryl coenzyme A lithium salt is a biochemical compound crucial in metabolic research and therapeutic applications . It plays a significant role in fatty acid metabolism and energy production within the body. Specifically, it acts as an intermediate in butyric acid fermentation and the metabolism of lysine and tryptophan . Researchers utilize this compound in various studies, including those focused on energy production, fat metabolism in cells , and enzyme activity measurement . Furthermore, it is valuable in pharmaceutical development for metabolic disorders like obesity and diabetes . This compound serves multiple purposes in scientific research, such as measuring the specificity and kinetics of β-hydroxyacyl coenzyme A dehydrogenase. It is also explored for its potential effects on neuronal metabolism, offering insights into neurodegenerative diseases like Alzheimer's and Parkinson's . Additionally, DL-β-Hydroxybutyryl coenzyme A lithium salt is used in cell culture media to support specific cell types, enhancing research in cellular biology and tissue engineering . Industrial applications include its use in producing biodegradable polymers like polyhydroxyalkanoates, highlighting its versatility. Another similar compound is Myristoyl coenzyme A lithium salt . DL-β-Hydroxybutyryl coenzyme A lithium salt functions as a substrate for enzymes like β-hydroxyacyl CoA dehydrogenase, which is essential in the β-oxidation pathway of fatty acids. Its synthesis involves microbial fermentation processes using bacteria like Chromobacterium sp. to produce polyhydroxyalkanoates . The compound's involvement in biochemical reactions influences cell signaling pathways, gene expression, and cellular metabolism. |
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CAS No. | 103404-51-9 |
Product Name | DL-|A-Hydroxybutyryl coenzyme A lithium salt |
Molecular Formula | C25H42LiN7O18P3S |
Molecular Weight | 860.6 g/mol |
Standard InChI | InChI=1S/C25H42N7O18P3S.Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41); |
Standard InChIKey | HWNYNXALHOUFMU-UHFFFAOYSA-N |
SMILES | [Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES | [Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
PubChem Compound | 6419756 |
Last Modified | Sep 13 2023 |
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